
5-(Bromomethyl)-2-cyanobenzoic acid
Overview
Description
5-(Bromomethyl)-2-cyanobenzoic acid (BCN) is a chemical compound that belongs to the family of benzoic acids. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5-(Bromomethyl)-2-cyanobenzoic acid is not well understood. However, it is believed to act as a reactive electrophile due to the presence of the bromomethyl and cyanide groups. 5-(Bromomethyl)-2-cyanobenzoic acid can react with various nucleophiles such as amino acids, thiols, and nucleic acids, leading to the formation of covalent adducts. The formation of these adducts can modify the structure and function of the target molecules, leading to various biological effects.
Biochemical and physiological effects
The biochemical and physiological effects of 5-(Bromomethyl)-2-cyanobenzoic acid depend on the target molecules and the nature of the covalent adducts formed. In general, 5-(Bromomethyl)-2-cyanobenzoic acid can modify the activity of enzymes, receptors, and ion channels, leading to various biological effects such as inhibition or activation of their function. 5-(Bromomethyl)-2-cyanobenzoic acid can also modify the structure and function of nucleic acids, leading to DNA damage and inhibition of transcription and replication.
Advantages And Limitations For Lab Experiments
The advantages of using 5-(Bromomethyl)-2-cyanobenzoic acid in lab experiments include its high reactivity, selectivity, and versatility. 5-(Bromomethyl)-2-cyanobenzoic acid can react with various nucleophiles, leading to the formation of covalent adducts that can be easily detected and characterized. The limitations of using 5-(Bromomethyl)-2-cyanobenzoic acid in lab experiments include its potential toxicity and instability. 5-(Bromomethyl)-2-cyanobenzoic acid can react with various biomolecules, leading to the formation of unwanted adducts and potential toxicity. 5-(Bromomethyl)-2-cyanobenzoic acid can also decompose or hydrolyze under certain conditions, leading to the loss of its reactivity and selectivity.
Future Directions
There are many future directions for the use of 5-(Bromomethyl)-2-cyanobenzoic acid in scientific research. One direction is the development of new synthetic methods for 5-(Bromomethyl)-2-cyanobenzoic acid and its derivatives with improved yield and purity. Another direction is the application of 5-(Bromomethyl)-2-cyanobenzoic acid in the synthesis of new biologically active compounds with potential therapeutic applications. A third direction is the development of new probes and sensors based on 5-(Bromomethyl)-2-cyanobenzoic acid for the detection and imaging of biomolecules in living systems.
Scientific Research Applications
5-(Bromomethyl)-2-cyanobenzoic acid has been widely used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 5-(Bromomethyl)-2-cyanobenzoic acid has been used as a building block for the synthesis of various biologically active compounds such as inhibitors of kinases and proteases. In biochemistry, 5-(Bromomethyl)-2-cyanobenzoic acid has been used as a probe for the labeling and detection of proteins and nucleic acids. In materials science, 5-(Bromomethyl)-2-cyanobenzoic acid has been used as a precursor for the synthesis of functional materials such as polymers and nanoparticles.
properties
IUPAC Name |
5-(bromomethyl)-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNVPKHVNUXRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603747 | |
| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-2-cyanobenzoic acid | |
CAS RN |
89540-21-6 | |
| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89540-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-cyanobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-[(5-methylthiophen-2-yl)methyl]cyclopropanamine](/img/structure/B3058389.png)
![2-methoxy-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B3058391.png)